[(Thien-2-ylmethyl)sulfonyl]acetic acid
Description
Contextualization within Advanced Organosulfur and Heterocyclic Chemistry Research
[(Thien-2-ylmethyl)sulfonyl]acetic acid is situated at the confluence of two major branches of organic chemistry: heterocyclic chemistry and organosulfur chemistry. The thiophene (B33073) ring is a well-established five-membered aromatic heterocycle that is a key structural motif in numerous pharmaceuticals and organic materials. scbt.com Its electronic properties and reactivity are analogous in some respects to benzene (B151609), yet the presence of the sulfur heteroatom imparts distinct characteristics. miragenews.com
The sulfonyl group (-SO2-) is a strongly electron-withdrawing functional group that significantly influences the properties of adjacent molecular fragments. Sulfones, compounds containing this group, are valued for their chemical stability and are found in a variety of biologically active molecules. capes.gov.br The incorporation of a sulfonyl group into a molecule can modulate its polarity and hydrogen bonding capabilities.
The acetic acid moiety provides a site for further chemical transformations and introduces acidic properties to the molecule. The study of this compound, therefore, offers a platform to investigate the interplay of these distinct chemical entities within a single molecular framework.
Foundational Research Rationale for Investigating this compound
The primary rationale for the academic investigation of this compound stems from the fundamental pursuit of knowledge in organic synthesis and reaction mechanisms. The synthesis of this target molecule presents a multi-step challenge that allows for the application and comparison of various synthetic methodologies.
A key precursor for the synthesis of the title compound is likely [(thien-2-ylmethyl)thio]acetic acid, which is commercially available. molbase.comchemicalbook.com The central synthetic challenge would then be the oxidation of the thioether linkage to a sulfone. This transformation is a cornerstone of organosulfur chemistry, and studying it in the context of this specific substrate would provide valuable data on the influence of the thiophene ring and the acetic acid group on the oxidation process.
Furthermore, the presence of the sulfonyl group, a potent electron-withdrawing group, is expected to activate the adjacent methylene (B1212753) protons of the acetic acid moiety, making them more acidic. A theoretical investigation into the pKa of these protons would provide insight into the electronic effects transmitted through the sulfonyl linkage.
Methodological Frameworks Utilized in the Academic Study of this compound
The academic study of this compound would employ a combination of synthetic, mechanistic, and computational methodologies.
Synthetic Methodologies: The synthesis would likely commence from 2-(chloromethyl)thiophene (B1266113) and a protected mercaptoacetic acid derivative to form the thioether precursor, followed by a controlled oxidation step. A variety of oxidizing agents could be investigated to achieve the desired transformation to the sulfone. organic-chemistry.org
Table 1: Proposed Synthetic Route to this compound
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 2-(Chloromethyl)thiophene, Ethyl mercaptoacetate | Base (e.g., NaH or K2CO3), Solvent (e.g., DMF or CH3CN) | Ethyl [(thien-2-ylmethyl)thio]acetate |
| 2 | Ethyl [(thien-2-ylmethyl)thio]acetate | Oxidizing agent (e.g., m-CPBA, H2O2/AcOH, or Oxone®), Solvent (e.g., CH2Cl2 or CH3COOH) | Ethyl [(thien-2-ylmethyl)sulfonyl]acetate |
Mechanistic Studies: The investigation of the oxidation of the thioether precursor to the sulfone would be of primary interest. Mechanistic studies could involve kinetic analysis under various conditions to determine the reaction order and the effect of different catalysts. taylorfrancis.com The potential for over-oxidation to a sulfoxide (B87167) intermediate and subsequently to the sulfone could also be explored. nih.gov
Table 2: Potential Oxidizing Agents for Sulfide (B99878) to Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Selectivity |
|---|---|---|
| Hydrogen Peroxide (H2O2) in Acetic Acid | Room temperature to elevated temperatures | Can often be controlled to yield sulfoxide or sulfone |
| meta-Chloroperoxybenzoic acid (m-CPBA) | CH2Cl2, 0 °C to room temperature | Highly effective for oxidation to sulfones |
Computational Chemistry: Theoretical studies, primarily using Density Functional Theory (DFT), would be a powerful tool to complement experimental work. ijcce.ac.ir DFT calculations could be employed to:
Model the geometric and electronic structure of this compound.
Calculate the energies of reactants, transition states, and products for the proposed synthetic steps to elucidate the reaction mechanism.
Predict the acidity (pKa) of the carboxylic acid proton and the methylene protons adjacent to the sulfonyl group.
Analyze the molecular orbital distributions (HOMO and LUMO) to understand the molecule's potential reactivity. nih.gov
Through the synergistic application of these methodological frameworks, a comprehensive understanding of the chemistry of this compound can be achieved, contributing valuable knowledge to the broader fields of organosulfur and heterocyclic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-(thiophen-2-ylmethylsulfonyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S2/c8-7(9)5-13(10,11)4-6-2-1-3-12-6/h1-3H,4-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEJAIPLZDLEOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CS(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to Thien 2 Ylmethyl Sulfonyl Acetic Acid and Its Analogues
Design Principles for the Chemical Synthesis of [(Thien-2-ylmethyl)sulfonyl]acetic acid
The rational design of a synthetic route to this compound is centered on a retrosynthetic analysis that deconstructs the molecule into readily available starting materials. This process informs the strategic construction of the two primary components: the thien-2-ylmethyl scaffold and the sulfonylacetic acid moiety.
A primary retrosynthetic disconnection strategy for this compound involves the cleavage of the carbon-sulfur bond of the sulfonylacetic acid group. This approach simplifies the target molecule into two key synthons: a thien-2-ylmethyl sulfonyl electrophile and a carboxymethyl anion equivalent. The corresponding synthetic equivalents for these synthons would be a thien-2-ylmethylsulfonyl halide and a malonic ester or a similar nucleophilic species that can be subsequently hydrolyzed and decarboxylated to yield the desired acetic acid functionality.
An alternative disconnection can be made at the sulfur-methylene bond of the thien-2-ylmethyl group, leading to a thien-2-ylmethyl anion equivalent and a sulfonylacetic acid electrophile. This approach, however, is often less practical due to the potential instability of the thien-2-ylmethyl anion.
The thien-2-ylmethyl scaffold can be constructed from various thiophene (B33073) derivatives. A common and straightforward approach involves the functionalization of thiophene or 2-substituted thiophenes. For instance, chloromethylation or bromomethylation of thiophene provides 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene, respectively. These halomethylated thiophenes are versatile intermediates that can readily react with sulfur-containing nucleophiles to form the desired carbon-sulfur bond.
Another strategy involves the reduction of 2-acylthiophenes to the corresponding alcohols, which can then be converted to the corresponding halides. This method offers an alternative entry point to the key thien-2-ylmethyl halide precursors.
Established Synthetic Routes to this compound
While a direct, multi-step synthesis exclusively for this compound is not extensively detailed in publicly available literature, established methods for analogous α-sulfo acetic acid derivatives provide a strong foundation for its preparation. google.com
A plausible and established route for analogous compounds involves the initial formation of a thienylmethyl sulfonic acid salt. google.com This can be achieved through the reaction of a thienylmethyl halide, such as 2-thienylmethylchloride, with a sulfite (B76179) salt like sodium sulfite. google.com The resulting sodium 2-thienylmethylsulfonate serves as a key intermediate.
To construct the final sulfonylacetic acid, the sulfonic acid salt can be converted into a more reactive species, such as a sulfonyl chloride. This can then be reacted with a suitable carbanion, for example, the enolate of a malonic ester. Subsequent hydrolysis and decarboxylation would then yield the target this compound.
Table 1: Plausible Multi-Step Synthetic Route
| Step | Reactants | Reagents | Product |
| 1 | 2-Thienylmethylchloride, Sodium Sulfite | Water | Sodium 2-thienylmethylsulfonate |
| 2 | Sodium 2-thienylmethylsulfonate | Thionyl Chloride | 2-Thienylmethylsulfonyl chloride |
| 3 | 2-Thienylmethylsulfonyl chloride, Diethyl malonate | Sodium ethoxide | Diethyl 2-((thien-2-ylmethyl)sulfonyl)malonate |
| 4 | Diethyl 2-((thien-2-ylmethyl)sulfonyl)malonate | Acid/Base, Water, Heat | This compound |
This table presents a scientifically plausible synthetic sequence based on established chemical transformations for analogous compounds.
Direct functionalization approaches for the synthesis of this compound are not well-documented. Such a strategy would ideally involve the direct coupling of a functionalized thiophene with a sulfonylacetic acid synthon in a single step. While conceptually attractive for its atom economy and reduced step count, the development of such a direct method would require significant investigation into suitable catalysts and reaction conditions to achieve selective C-S bond formation without side reactions on the thiophene ring or the acetic acid moiety.
Optimization of Synthetic Conditions for Enhanced Chemical Yield and Selectivity
For the initial S-alkylation reaction (Step 1), optimization would involve controlling the temperature and reaction time to maximize the formation of the desired sulfonate salt while minimizing potential side products. The choice of solvent can also play a crucial role in reaction efficiency.
In the formation of the sulfonyl chloride (Step 2), the stoichiometry of the chlorinating agent (e.g., thionyl chloride) and the reaction temperature are critical parameters to control to avoid over-chlorination or degradation of the starting material.
The subsequent C-alkylation of the malonic ester (Step 3) would require careful selection of the base and solvent to ensure efficient enolate formation and reaction with the sulfonyl chloride. Temperature control is also vital to prevent side reactions.
Finally, the hydrolysis and decarboxylation step (Step 4) can be optimized by adjusting the concentration of the acid or base catalyst and the reaction temperature to ensure complete conversion to the final product without inducing degradation of the thiophene ring.
Table 2: General Parameters for Optimization
| Step | Parameter to Optimize | Potential Impact on Yield and Selectivity |
| 1. S-Alkylation | Temperature, Solvent, Reaction Time | Affects reaction rate and formation of byproducts. |
| 2. Chlorination | Stoichiometry of Chlorinating Agent, Temperature | Prevents over-reaction and decomposition. |
| 3. C-Alkylation | Base, Solvent, Temperature | Influences enolate formation and minimizes side reactions. |
| 4. Hydrolysis/Decarboxylation | Catalyst Concentration, Temperature | Ensures complete conversion and prevents product degradation. |
This interactive table outlines general optimization strategies applicable to the proposed synthetic route.
Exploration of Catalytic Systems in this compound Synthesis
The critical step where catalytic systems would be explored is the oxidation of the thioether precursor to the sulfone. A variety of catalysts are known to be effective for the oxidation of sulfides to sulfones, generally aiming for high efficiency and selectivity to avoid stopping at the intermediate sulfoxide (B87167) stage.
Commonly employed catalytic systems for this type of transformation include:
Titanium-based catalysts: Zeolites containing titanium, such as Titanium Silicalite-1 (TS-1), are known to catalyze the oxidation of thioethers using hydrogen peroxide as a clean oxidant. researchgate.netrsc.org These systems are valued for their shape-selectivity and potential for reuse.
Molybdenum and Tungsten catalysts: Molybdenum(VI) and Tungsten(VI) complexes are highly effective for sulfide (B99878) oxidation. researchgate.netmdpi.com These are often used with hydrogen peroxide and can operate under mild, neutral conditions, which helps in preserving other functional groups within the molecule.
Vanadium and Niobium catalysts: Vanadium and niobium-containing materials have also been investigated for their catalytic activity in oxidation reactions, including the conversion of sulfides to sulfones. mdpi.comorganic-chemistry.org
Metal-Organic Frameworks (MOFs): MOFs incorporating active metal centers (such as Ti, V, Mo, W) have emerged as promising heterogeneous catalysts for the oxidation of organosulfur compounds. mdpi.com Their high surface area and tunable structures can lead to enhanced catalytic activity.
A hypothetical exploration of catalysts for this compound synthesis would involve screening these options to identify the most efficient system.
Table 1: Potential Catalytic Systems for the Oxidation of (Thien-2-ylmethylthio)acetic acid
| Catalyst Type | Typical Oxidant | Potential Advantages |
|---|---|---|
| Titanium Silicalite (TS-1) | Hydrogen Peroxide (H₂O₂) | Heterogeneous, reusable, shape-selective. researchgate.netrsc.org |
| Molybdenum(VI) complexes | Hydrogen Peroxide (H₂O₂) | High activity, mild reaction conditions. researchgate.netmdpi.com |
| Tungsten-based catalysts | Hydrogen Peroxide (H₂O₂) | High efficiency for sulfone formation. mdpi.com |
This table is illustrative and based on general knowledge of sulfide oxidation, as specific data for this compound was not found.
Reaction Parameter Optimization (e.g., Temperature, Solvent, Concentration)
Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction time and energy consumption. For the synthesis of this compound, optimization would be required for both the initial thioether formation and the subsequent oxidation.
Key Parameters for Optimization:
Temperature: The oxidation of sulfides to sulfones can be exothermic. The temperature must be controlled to prevent runaway reactions and to ensure selectivity for the sulfone over the sulfoxide. Reactions are often conducted at or slightly above room temperature.
Solvent: The choice of solvent is critical. It must dissolve the reactants and be compatible with the chosen catalyst and oxidant. Alcohols like methanol (B129727) or ethanol (B145695) are common choices for oxidations using hydrogen peroxide. researchgate.net The polarity of the solvent can influence reaction rates and selectivity.
Concentration: The concentration of reactants, including the thioether precursor and the oxidant, needs to be optimized. A sufficient excess of the oxidant (e.g., hydrogen peroxide) is typically required to drive the reaction to completion and form the sulfone. researchgate.net However, an excessive amount can lead to side reactions or decomposition. The catalyst loading is another concentration parameter that requires fine-tuning to balance reaction speed and cost.
Table 2: Hypothetical Reaction Parameter Optimization Ranges
| Parameter | Range | Objective |
|---|---|---|
| Temperature | 20°C - 70°C | Balance reaction rate and selectivity; avoid side reactions. |
| Solvent | Methanol, Ethanol, Acetonitrile | Ensure solubility of reactants; compatibility with the catalytic system. |
| Oxidant Concentration (H₂O₂) | 2.5 - 5.0 equivalents | Drive reaction to completion for sulfone formation. researchgate.net |
This table represents typical ranges for optimizing similar chemical reactions. Specific optimal values for the synthesis of this compound would need to be determined experimentally.
Green Chemistry and Sustainable Synthetic Practices for this compound Production
Applying the principles of green chemistry to the synthesis of this compound would focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.
Key Green Chemistry Considerations:
Choice of Oxidant: Using hydrogen peroxide (H₂O₂) is a key green practice, as its only byproduct is water. mdpi.com This avoids the use of stoichiometric heavy-metal oxidants which generate hazardous waste.
Catalyst Selection: Employing heterogeneous, recyclable catalysts like zeolites (TS-1) or certain MOFs aligns with green chemistry principles. researchgate.netmdpi.com These catalysts can be recovered and reused, reducing waste and cost.
Solvent Choice: The use of environmentally benign solvents is crucial. Water, if the reactants' solubility allows, is ideal. If organic solvents are necessary, alcohols like ethanol are preferred over more hazardous options like chlorinated solvents. Some modern approaches even explore solvent-free conditions. researchgate.net
Atom Economy: The synthetic route should be designed to maximize the incorporation of atoms from the starting materials into the final product. The two-step synthesis (thioether formation followed by oxidation) is generally atom-economical.
Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. Utilizing highly active catalysts that enable milder reaction conditions is a key strategy.
Table 3: Application of Green Chemistry Principles
| Principle | Application in Synthesis of this compound |
|---|---|
| Prevention | Use of efficient catalysts to minimize byproducts. |
| Atom Economy | Direct oxidation pathway maximizes atom incorporation. |
| Less Hazardous Synthesis | Use of H₂O₂ as an oxidant instead of hazardous reagents. mdpi.com |
| Safer Solvents | Preference for water, ethanol, or solvent-free conditions. researchgate.net |
| Energy Efficiency | Catalysts that allow for lower reaction temperatures and pressures. |
| Use of Renewable Feedstocks | While not directly applicable to the core synthesis, sourcing starting materials from renewable origins is a broader goal. |
| Reduce Derivatives | A two-step synthesis avoids complex protection/deprotection steps. |
This table illustrates how green chemistry principles could be applied to the synthesis of the target compound.
Chemical Reactivity and Transformation Mechanisms of Thien 2 Ylmethyl Sulfonyl Acetic Acid
Reactivity of the Carboxylic Acid Moiety in [(Thien-2-ylmethyl)sulfonyl]acetic acid
The carboxylic acid group (-COOH) is a versatile functional group capable of undergoing a variety of reactions, primarily centered around the electrophilic carbonyl carbon and the acidic proton.
The carbonyl carbon of the carboxylic acid in this compound is electrophilic and susceptible to attack by nucleophiles. These reactions proceed through a nucleophilic acyl substitution mechanism, typically involving the formation of a tetrahedral intermediate which then collapses to expel a leaving group, usually water.
Esterification: In the presence of an alcohol and an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid), this compound is expected to form the corresponding ester. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating attack by the alcohol nucleophile.
Amidation: Similarly, reaction with ammonia, a primary amine, or a secondary amine would yield the corresponding primary, secondary, or tertiary amide. This transformation often requires activation of the carboxylic acid, for instance, by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with the amine nucleophile. Alternatively, peptide coupling reagents (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) can be used to facilitate amide bond formation directly from the carboxylic acid and the amine.
Table 1: Representative Nucleophilic Acyl Substitution Reactions
| Reaction Type | Nucleophile | Reagents/Conditions | Expected Product |
| Esterification | Methanol (B129727) (CH₃OH) | H₂SO₄ (catalyst), Heat | Methyl [(thien-2-ylmethyl)sulfonyl]acetate |
| Amidation | Aniline (C₆H₅NH₂) | 1. SOCl₂ 2. Aniline | N-phenyl-2-[(thien-2-ylmethyl)sulfonyl]acetamide |
| Amidation | Diethylamine ((C₂H₅)₂NH) | DCC, CH₂Cl₂ | N,N-diethyl-2-[(thien-2-ylmethyl)sulfonyl]acetamide |
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a key reaction for many carboxylic acids. For simple carboxylic acids, this process typically requires high temperatures. However, the presence of an electron-withdrawing group at the β-position relative to the carboxylate can facilitate decarboxylation.
In the case of this compound, the sulfonyl group is in the α-position, not the β-position. Therefore, direct thermal decarboxylation is not expected to be a facile process under standard conditions. masterorganicchemistry.com Decarboxylation of α-sulfonyl acids, if achievable, would likely require harsh conditions or alternative chemical pathways, such as oxidative decarboxylation, which proceeds via radical intermediates. chemrevlett.comchemrevlett.com For instance, silver-catalyzed decarboxylative azidation of aliphatic carboxylic acids is a known transformation that proceeds through a radical mechanism. libretexts.org While not directly applicable to forming a simple decarboxylated product, it illustrates a pathway for removing the carboxyl group. A more relevant transformation for α-sulfonyl esters involves palladium-catalyzed decarboxylative allylation, though this requires prior conversion to an allyl ester. nih.gov
As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. Treatment with inorganic bases like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) will deprotonate the acidic proton of the carboxyl group to yield the corresponding sodium carboxylate salt.
The carboxylate group is an excellent ligand for metal ions, capable of coordinating in various modes, including monodentate, bidentate chelating, and bridging fashions. wikipedia.orgresearchgate.net The presence of the thiophene (B33073) ring introduces another potential coordination site through its sulfur atom, allowing for the formation of diverse and potentially complex organometallic structures. Studies on related thienyl carboxylate ligands have shown their ability to bind to and bridge metal centers, forming coordination polymers and complexes with interesting electronic properties. nih.govhud.ac.uk It is plausible that this compound and its corresponding carboxylate could act as a multidentate ligand, coordinating to metal ions through the carboxylate oxygens and potentially the sulfonyl oxygens or the thiophene sulfur, leading to the formation of various coordination complexes. hud.ac.uk
Transformations Involving the Sulfonyl Group and α-Protons of this compound
The sulfonyl group (–SO₂–) is strongly electron-withdrawing, which significantly influences the acidity of the adjacent α-protons.
The protons on the carbon atom situated between the sulfonyl group and the carboxylic acid group (the α-hydrogens) are significantly more acidic than typical alkane C-H protons. The strong inductive effect and resonance stabilization provided by the adjacent sulfonyl group delocalize the negative charge of the resulting carbanion, thereby increasing the acidity of the α-protons. acs.orgcdnsciencepub.com
The pKa of these α-protons is expected to be considerably lower than that of the α-protons of a simple ketone or ester. Upon treatment with a suitable base, such as an alkoxide or a stronger base like lithium diisopropylamide (LDA), one of the α-hydrogens can be readily removed to generate a resonance-stabilized α-sulfonyl carbanion. The negative charge is shared between the α-carbon and the two oxygen atoms of the sulfonyl group. cdnsciencepub.com It is important to note that the carboxylic acid proton is the most acidic proton in the molecule and will be removed first by any added base. To deprotonate the α-carbon, a second equivalent of a strong base would be required after the initial formation of the carboxylate salt.
Table 2: Comparison of Approximate pKa Values
| Compound Type | Position of Proton | Approximate pKa |
| Alkane | C-H | >50 |
| Ketone | α-C-H | ~19-21 |
| Ester | α-C-H | ~23-25 |
| α-Sulfonyl Acetic Acid | α-C-H | ~10-14 (Estimated) |
| Carboxylic Acid | O-H | ~4-5 |
The α-sulfonyl carbanion generated by deprotonation is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
Alkylation: The stabilized carbanion can act as a nucleophile in Sₙ2 reactions with primary or methyl halides. nih.gov This allows for the introduction of an alkyl group at the α-position. The reaction involves the attack of the carbanion on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This provides a direct method for synthesizing α-substituted α-sulfonyl carboxylic acids.
Michael Addition: As a soft nucleophile, the α-sulfonyl carbanion is an excellent donor for Michael (conjugate) addition reactions. nih.gov It can add to α,β-unsaturated carbonyl compounds (like enones or enoates) in a 1,4-fashion. libretexts.org The reaction is typically initiated by a base to generate the nucleophilic carbanion, which then attacks the β-carbon of the unsaturated system. Subsequent protonation of the resulting enolate yields the 1,4-adduct. This reaction is a powerful tool for constructing more complex molecular frameworks. chemrxiv.org
Reductive and Oxidative Transformations of the Sulfonyl Moiety
The sulfonyl group in this compound is a versatile functional group that can undergo both reductive and oxidative transformations, offering pathways to a variety of derivatives with modified electronic and steric properties.
Reductive Transformations:
The reduction of the sulfonyl moiety can lead to various products depending on the reaction conditions and the reducing agent employed. Strong reducing agents like lithium aluminum hydride can reduce sulfonyl chlorides to thiols. taylorfrancis.com While direct reduction of the sulfone in this compound is challenging, related transformations on aryl sulfones have been achieved. For instance, cobalt-catalyzed reduction of aryl sulfones can yield the corresponding arenes. researchgate.net Another approach involves the cleavage of the C-SO2 bond. Desulfonylative cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, can replace the sulfonyl group with other functionalities. mdpi.combohrium.com For example, Ni-catalyzed Suzuki–Miyaura-type cross-coupling of phenyl pyrimidinyl sulfones with boronic acids results in the formation of 2,4-diarylated pyrimidines through the cleavage of the C(sp²)–SO₂ bond. mdpi.com
Reductive cleavage of the N-S bond in sulfonamides, a related class of compounds, can generate sulfinates and amines, highlighting the potential for the sulfonyl group to act as a synthetic handle for further functionalization. researchgate.net
Oxidative Transformations:
The sulfur atom in the thiophene ring of this compound can be oxidized to form a thiophene S-oxide or a thiophene S,S-dioxide. nih.gov The oxidation of thiophenes can be achieved using reagents like hydrogen peroxide, often catalyzed by methyltrioxorhenium(VII). nih.gov The oxidation to the sulfone occurs readily via the sulfoxide (B87167) intermediate. nih.gov These oxidized species exhibit altered reactivity compared to the parent thiophene. Thiophene S-oxides, for instance, can act as dienes in Diels-Alder reactions. researchtrends.netsemanticscholar.orgresearchgate.net The oxidation of the thiophene ring can influence the electronic properties of the entire molecule and provide intermediates for further synthetic transformations.
| Transformation | Reagent/Catalyst | Product Type | Reference(s) |
| Reduction of Sulfonyl Chloride | Lithium Aluminum Hydride | Thiol | taylorfrancis.com |
| Reduction of Aryl Sulfone | Cobalt Catalyst/Alkylmagnesium Reagent | Arene | researchgate.net |
| Desulfonylative Cross-Coupling | Ni or Pd Catalyst/Boronic Acid | Biaryl | mdpi.com |
| Oxidation of Thiophene | Hydrogen Peroxide/Methyltrioxorhenium(VII) | Thiophene S-oxide, Thiophene S,S-dioxide | nih.gov |
Electrophilic and Nucleophilic Reactivity of the Thiophene Ring in this compound Derivatives
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. numberanalytics.com The sulfur atom can stabilize the intermediate carbocation (Wheland intermediate) through resonance. numberanalytics.comstackexchange.com Generally, electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the 2- and 5-positions, as the intermediate formed by attack at these positions is more stabilized by resonance than the intermediate formed by attack at the 3- or 4-position. stackexchange.com
In the case of this compound, the thien-2-yl group already bears a substituent at the 2-position. The (sulfonyl)acetic acid moiety is a strongly electron-withdrawing group. Such deactivating groups on the thiophene ring decrease its reactivity towards electrophiles and direct incoming electrophiles to specific positions. uoanbar.edu.iqmatanginicollege.ac.in For a 2-substituted thiophene with an electron-withdrawing group, electrophilic substitution is generally directed to the 4- and 5-positions. The presence of the deactivating group at position 2 makes the adjacent 3-position less favorable for attack. Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation on this compound would be expected to yield a mixture of 4- and 5-substituted products. rsc.org The exact ratio of these isomers would depend on the specific electrophile and reaction conditions. researchgate.net
| Reaction | Reagent | Expected Product Position(s) | Reference(s) |
| Halogenation | Br₂, Cl₂ | 4- and 5-halo derivatives | rsc.org |
| Nitration | HNO₃/H₂SO₄ | 4- and 5-nitro derivatives | numberanalytics.com |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 4- and 5-acyl derivatives | stackexchange.com |
Directed Ortho-Metalation and Cross-Coupling Reactions of Thiophene Derivatives
Directed Ortho-Metalation:
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. baranlab.org For thiophene derivatives, which are π-excessive heterocycles, lithiation typically occurs at the C-2 position. uwindsor.ca However, a sufficiently strong DMG can override this inherent reactivity.
In this compound derivatives, both the sulfonyl group and the carboxylic acid group (or its derivatives like amides) can potentially act as DMGs. The heteroatoms in these groups can chelate to the lithium atom of the organolithium base, directing deprotonation to the C-3 position of the thiophene ring. uwindsor.caresearchgate.net This provides a route to 3-substituted thienyl derivatives that are not easily accessible through electrophilic substitution.
Cross-Coupling Reactions:
Thiophene derivatives are versatile substrates in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds. Thienyl sulfones can also participate in such reactions. For instance, heterocyclic allylsulfones can act as latent sulfinate reagents in palladium-catalyzed cross-coupling reactions with aryl halides. acs.org Furthermore, palladium-catalyzed Negishi-type α-arylation of sulfones has been reported, demonstrating the utility of sulfones as coupling partners. organic-chemistry.org The development of sulfones as partners in cross-coupling reactions has expanded the synthetic utility of these compounds. cruddengroup.com
| Reaction Type | Catalyst | Coupling Partners | Product Type | Reference(s) |
| Directed Ortho-Metalation | Organolithium reagent | Thiophene derivative with DMG | Ortho-functionalized thiophene | wikipedia.orgbaranlab.org |
| Suzuki Coupling | Palladium catalyst | Thienyl boronic acid and aryl halide | Aryl-substituted thiophene | cruddengroup.com |
| Negishi Coupling | Palladium or Nickel catalyst | Thienyl zinc halide and aryl halide | Aryl-substituted thiophene | organic-chemistry.org |
| Desulfonylative Coupling | Palladium or Nickel catalyst | Thienyl sulfone and boronic acid | Aryl-substituted thiophene | mdpi.combohrium.com |
Intramolecular Cyclization and Rearrangement Processes Involving this compound Scaffolds
Formation of Fused Heterocyclic Systems
The this compound scaffold contains functionalities that can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, the active methylene (B1212753) group of the acetic acid moiety can be deprotonated and act as a nucleophile. This nucleophile can attack an electrophilic center, which could be introduced onto the thiophene ring or be part of a substituent.
One common strategy for forming fused thiophene rings, such as thieno[3,2-b]thiophene, involves the reaction of a 2-substituted thiophene bearing an electron-withdrawing group with a sulfur nucleophile like thioglycolic acid ester, followed by a base-promoted cyclization. researchgate.net Similarly, intramolecular cyclization of functionalized alkynes containing a sulfur atom is a modern approach to synthesizing thiophene derivatives. mdpi.comresearchgate.net
In the context of this compound, modification of the acetic acid side chain, for instance, by conversion to an acyl azide (B81097) followed by a Curtius rearrangement, could generate an isocyanate. This reactive intermediate could then undergo intramolecular cyclization onto the thiophene ring to form a thieno-fused pyridinone system. researchgate.net Another possibility is the oxidative cyclization of pendant thiophenes, where an initial oxidation can lead to an intramolecular C-C bond formation. mit.edu The synthesis of fused systems like benzothiophene (B83047) can also be achieved through intramolecular reactions. rsc.org The fusion of thiophene with other rings, such as a benzene (B151609) ring to form benzothiophene, or another thiophene ring to create thienothiophene, is a well-established area of heterocyclic chemistry. wikipedia.org
Ring Expansion/Contraction Mechanisms
Thiophene and its derivatives can undergo ring expansion and contraction reactions under specific conditions. These transformations often involve the sulfur atom and can be initiated by various reagents or photochemical stimuli.
Ring Expansion:
Ring expansion of thiophenes has been observed in reactions with low-valent metal complexes. For example, the reaction of thiophene with an aluminium(I) complex leads to carbon-sulfur bond activation and ring-expansion of the heterocycle. chemrxiv.org
Ring Contraction:
Thiophene S-oxides, which can be formed by the oxidation of the thiophene ring in this compound, are known to undergo photochemical reactions. Depending on the substitution pattern, photoirradiation of thiophene S-oxides can lead to deoxygenation back to the thiophene or other rearrangements. semanticscholar.orgmdpi.org While not a direct ring contraction of the thiophene core itself, these reactions represent significant skeletal rearrangements. The chemistry of thiophene S,S-dioxides is also rich, and these compounds can undergo dimerization with concurrent extrusion of sulfur dioxide, which involves a transformation of the five-membered ring. researchgate.net The synthesis of thiophenes from pyridines using elemental sulfur has also been reported, which can be viewed as a formal ring contraction with heteroatom exchange. researchgate.net
Mechanistic and Kinetic Investigations of Reactions Involving Thien 2 Ylmethyl Sulfonyl Acetic Acid
Elucidation of Reaction Mechanisms via Intermediate Identification
The elucidation of reaction pathways for [(Thien-2-ylmethyl)sulfonyl]acetic acid is crucial for understanding its chemical transformations. While direct studies identifying intermediates for this specific compound are not extensively documented, mechanistic investigations of analogous sulfonylacetic acids and thiophene (B33073) derivatives suggest potential reaction routes. For instance, in decomposition reactions, the formation of transient species such as sulfonyl radicals or thienylmethyl cations could be key steps. Spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry are pivotal in trapping and characterizing such fleeting intermediates, thereby providing a clearer picture of the reaction cascade.
Detailed Analysis of Transition States and Energy Barriers
Computational chemistry, particularly density functional theory (DFT), offers a powerful tool for mapping the potential energy surface of reactions involving this compound. Such analyses can predict the geometries of transition states and calculate the associated energy barriers. For related compounds, these studies have revealed the energetic favorability of certain reaction pathways over others. For example, in the thermal decomposition of acetic acid, DFT calculations have been used to determine the activation energies for both dehydration and decarboxylation routes, finding them to be in good agreement with experimental values. openchemicalengineeringjournal.com Similar computational approaches could be applied to this compound to predict its decomposition pathways and the energy required to overcome the transition state barriers.
Quantitative Kinetic Studies for this compound Transformations
Quantitative kinetic studies are essential for understanding the rates at which reactions of this compound proceed. These studies involve monitoring the concentration of reactants and products over time to determine the reaction's speed and its dependence on various factors.
Determination of Rate Constants and Reaction Orders
Interactive Data Table: Hypothetical Rate Constants for a First-Order Decomposition
Below is a hypothetical interactive table illustrating how rate constants might be presented for a first-order decomposition of this compound at various temperatures.
| Temperature (K) | Rate Constant (k) (s⁻¹) |
| 300 | 1.2 x 10⁻⁵ |
| 310 | 3.5 x 10⁻⁵ |
| 320 | 9.8 x 10⁻⁵ |
| 330 | 2.7 x 10⁻⁴ |
Activation Parameters (e.g., Activation Energy, Enthalpy, Entropy)
Activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deeper insights into the thermodynamics of the transition state. The activation energy, which can be determined from the temperature dependence of the rate constant using the Arrhenius equation, represents the minimum energy required for a reaction to occur. Studies on the decomposition of various pharmaceuticals have shown a wide range of activation energies, with a mean value around 98.6 kJ/mol for hydrolytic degradations. rsc.orgresearchgate.net The enthalpy of activation is related to the energy difference between the reactants and the transition state, while the entropy of activation reflects the degree of order in the transition state.
Interactive Data Table: Hypothetical Activation Parameters
This interactive table presents hypothetical activation parameters for a reaction involving this compound.
| Parameter | Value | Unit |
| Activation Energy (Ea) | 85 | kJ/mol |
| Enthalpy of Activation (ΔH‡) | 82.5 | kJ/mol |
| Entropy of Activation (ΔS‡) | -25 | J/(mol·K) |
Influence of Catalysis and Solvent Environment on Reaction Pathways
The choice of catalyst and solvent can profoundly influence the rate and outcome of chemical reactions. Catalysts can provide an alternative reaction pathway with a lower activation energy, thereby accelerating the reaction. For instance, acid or base catalysis is common in reactions involving carboxylic acids.
Synthetic Utility and Advanced Applications of Thien 2 Ylmethyl Sulfonyl Acetic Acid in Organic Synthesis and Materials Science
[(Thien-2-ylmethyl)sulfonyl]acetic acid as a Versatile Building Block in Complex Molecule Synthesis
This compound is a multifaceted compound that holds considerable potential as a versatile building block in the synthesis of complex molecules. Its unique structure, which incorporates a thiophene (B33073) ring, a sulfonyl group, and a carboxylic acid moiety, offers multiple reactive sites for a variety of chemical transformations. The thiophene ring, a sulfur-containing aromatic heterocycle, is a common scaffold in many pharmaceutically active compounds and organic materials. researchgate.netresearchgate.netbohrium.compharmaguideline.comrsc.org The electron-rich nature of the thiophene ring allows for electrophilic substitution reactions, while the acidic protons on the ring can be removed to generate nucleophilic species for cross-coupling reactions.
The sulfonyl group acts as a strong electron-withdrawing group, which can influence the reactivity of the adjacent methylene (B1212753) group and the thiophene ring. researchgate.net Furthermore, the carboxylic acid functionality provides a handle for a wide range of reactions, including esterification, amidation, and conversion to other functional groups. This combination of functional groups allows for the strategic construction of intricate molecular architectures.
Precursor for Advanced Heterocycles
The structural framework of this compound makes it a promising precursor for the synthesis of advanced heterocyclic systems. The presence of the thiophene ring and the reactive methylene group adjacent to the sulfonyl group can be exploited to construct fused ring systems or to introduce the thienylmethylsulfonyl moiety into other heterocyclic scaffolds. researchgate.net For instance, the activated methylene group could potentially participate in condensation reactions with various electrophiles to form new carbon-carbon bonds, a key step in the assembly of diverse heterocyclic rings. nih.gov
Moreover, the carboxylic acid group can be transformed into other functionalities, such as amides or esters, which can then undergo intramolecular cyclization reactions to generate novel heterocyclic structures. The synthesis of various N-heterocycles from dicarboxylic acids and arylamines has been demonstrated, suggesting that the carboxylic acid group in this compound could be similarly utilized. rsc.orgnih.govmdpi.com The resulting heterocycles, incorporating both the thiophene and sulfonyl motifs, may exhibit interesting biological activities or material properties.
Chiral Auxiliary or Ligand Precursor Development
While specific applications of this compound as a chiral auxiliary or ligand precursor are not extensively documented, its structure suggests potential in this area. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The development of new chiral auxiliaries is an active area of research.
The thiophene ring and the sulfonyl group could serve as coordination sites for metal centers, making derivatives of this compound potential candidates for the development of novel chiral ligands for asymmetric catalysis. By introducing chiral centers into the molecule, for example, through asymmetric synthesis or resolution, it may be possible to prepare enantiopure derivatives that can be used to induce stereoselectivity in a variety of chemical transformations.
Role in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and improving atom economy. nih.gov The diverse functionalities present in this compound make it an intriguing candidate for participation in such reactions.
For example, the carboxylic acid can be activated to participate in MCRs that involve the formation of amide or ester bonds. The activated methylene group adjacent to the sulfonyl group could also act as a nucleophilic component in certain MCRs. While specific examples involving this compound in MCRs are not readily found in the literature, the general principles of MCR design suggest that this compound could be a valuable synthon.
Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, could also potentially utilize this compound. The multiple reactive sites within the molecule could be sequentially triggered under specific reaction conditions to build up molecular complexity in a controlled manner.
Derivatization for Functional Materials Precursors
The unique combination of a conjugated thiophene ring and a polar sulfonylacetic acid group suggests that derivatives of this compound could serve as precursors for a variety of functional materials. Thiophene-based polymers, for instance, are known for their interesting electronic and optical properties and have applications in areas such as organic electronics and sensors. numberanalytics.comresearchgate.netacs.orgmdpi.com
Monomer Design for Polymer Synthesis from this compound
This compound can be envisioned as a monomer for the synthesis of novel polymers. The thiophene ring can be polymerized through various methods, such as oxidative coupling or electropolymerization, to form a polythiophene backbone. acs.org The sulfonylacetic acid group would then be a pendant functionality along the polymer chain.
The presence of the polar sulfonylacetic acid groups could significantly influence the properties of the resulting polymer, such as its solubility, thermal stability, and self-assembly behavior. These pendant groups could also be further modified post-polymerization to introduce other functionalities, allowing for the fine-tuning of the polymer's properties for specific applications. Thiophene-based polymers have a wide range of applications due to their unique properties. numberanalytics.com
Design of Self-Assembling Systems and Supramolecular Architectures from this compound derivatives
Self-assembly is a process in which molecules spontaneously organize into well-defined structures. This bottom-up approach is a powerful tool for the creation of complex nanomaterials. The derivatization of this compound could lead to molecules capable of self-assembly into interesting supramolecular architectures.
The combination of the aromatic thiophene ring, which can participate in π-π stacking interactions, and the polar sulfonylacetic acid group, which can form hydrogen bonds, provides the necessary intermolecular forces to drive self-assembly. researchgate.netresearchgate.netnih.govoaepublish.com By modifying the structure of the molecule, for example, by attaching long alkyl chains or other functional groups, it may be possible to control the morphology of the self-assembled structures, leading to the formation of nanofibers, nanotubes, or other complex architectures with potential applications in areas such as drug delivery, tissue engineering, and catalysis.
Application in Agrochemical and Industrial Intermediate Synthesis
While specific, publicly available research detailing the direct application of this compound in the synthesis of commercial agrochemicals or as a key industrial intermediate is limited, the structural motifs present in the molecule—namely the thiophene ring and the sulfonylacetic acid group—are found in various biologically active compounds and synthetic intermediates. The potential utility of this compound can be inferred from the established roles of related chemical structures in the agrochemical and industrial sectors.
Thiophene derivatives are a well-established class of heterocyclic compounds that form the core of numerous commercial agrochemicals. wikipedia.orgmdpi.com The thiophene ring is a bioisostere of the benzene (B151609) ring and is often incorporated into molecular designs to enhance biological activity and modulate physical properties. mdpi.com Thiophene-containing molecules have been successfully developed as fungicides, herbicides, and insecticides. wikipedia.orgrsc.org For instance, several commercial fungicides incorporate a thiophene moiety, highlighting the importance of this heterocycle in developing crop protection agents. ijprajournal.comresearchgate.net
The sulfonylurea herbicides, a significant class of agrochemicals, demonstrate the importance of the sulfonyl group in conferring biological activity. While this compound is not a sulfonylurea, the presence of the sulfonyl functional group suggests its potential as a building block for novel active ingredients.
Table 1: Examples of Commercial Agrochemicals Containing a Thiophene Moiety
| Agrochemical | Type | Target Pest/Weed |
| Ethaboxam | Fungicide | Oomycetes |
| Silthiofam | Fungicide | Take-all fungus in cereals |
| Penthiopyrad | Fungicide | Various fungal pathogens |
| Boscalid | Fungicide | Broad spectrum of fungal diseases |
This table presents examples of existing agrochemicals that contain a thiophene ring to illustrate the importance of this structural feature in the agrochemical industry. It does not imply that this compound is a direct precursor to these specific compounds.
In industrial synthesis, acetic acid and its derivatives are fundamental building blocks for a vast array of chemicals. nih.gov The combination of the thiophene ring with the reactive sulfonylacetic acid side chain in this compound presents opportunities for its use as a versatile intermediate. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, allowing for the synthesis of a diverse library of compounds for screening as potential agrochemicals or for other industrial applications.
Further research and development are necessary to fully explore and establish the role of this compound as a precursor in the synthesis of novel agrochemicals and as a functional intermediate in broader industrial applications. The compound's unique combination of a biologically relevant heterocycle and a reactive functional group makes it a molecule of interest for future synthetic explorations in these fields.
Future Research Directions and Unaddressed Challenges in Thien 2 Ylmethyl Sulfonyl Acetic Acid Chemistry
Exploration of Novel Reactivity Modes and Catalytic Cycles
A significant unaddressed challenge is the comprehensive exploration of the reactivity of [(Thien-2-ylmethyl)sulfonyl]acetic acid. Future research should focus on elucidating its behavior under various reaction conditions to uncover novel transformations and catalytic cycles. The presence of the thiophene (B33073) ring, the sulfonyl group, and the carboxylic acid moiety suggests a rich and varied chemical reactivity awaiting discovery. nbinno.comrroij.com
Potential areas of investigation include:
C-H Activation/Functionalization: The thiophene ring presents multiple C-H bonds that could be targets for direct functionalization. Developing catalytic systems (e.g., using palladium, rhodium, or iridium) to selectively activate these bonds would provide a direct route to a diverse range of derivatives without the need for pre-functionalized starting materials.
Decarboxylative Cross-Coupling: The carboxylic acid group could serve as a handle for decarboxylative cross-coupling reactions, enabling the introduction of aryl, vinyl, or alkyl groups at the acetic acid position. This would be a powerful tool for modifying the molecular scaffold.
Sulfonyl Group as a Leaving Group: Investigating the conditions under which the sulfonyl group can act as a leaving group in cross-coupling reactions (e.g., Julia-Kocienski olefination) could open up pathways to novel olefinic compounds.
Catalytic Cycles: The molecule itself, or its derivatives, could potentially act as a ligand in novel catalytic cycles. The sulfur atom of the thiophene and the oxygen atoms of the sulfonyl and carboxyl groups offer potential coordination sites for transition metals.
A hypothetical exploration of catalytic conditions for C-H functionalization is presented in Table 1.
| Catalyst | Ligand | Additive | Potential Outcome |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Arylation at C5 of thiophene |
| [RhCp*Cl₂]₂ | AgSbF₆ | PivOH | Alkylation at C3 of thiophene |
| Ir(cod)₂BF₄ | dtbpy | Pinacolborane | Borylation at C4 of thiophene |
Development of Asymmetric Transformations Utilizing this compound Scaffolds
The development of asymmetric transformations is a cornerstone of modern organic synthesis, particularly for the preparation of chiral molecules for the pharmaceutical industry. The this compound scaffold is currently a blank slate in this regard. Future research could establish this molecule as a valuable chiral building block or auxiliary. nih.govacs.org
Key future research avenues include:
Chiral Auxiliaries: The sulfonyl group is a well-established chiral auxiliary in asymmetric synthesis. researchgate.netscielo.org.mx Future work could involve the synthesis of chiral derivatives of this compound and their application in diastereoselective reactions, such as aldol (B89426) additions, Michael additions, and alkylations. The subsequent removal of the auxiliary would provide access to enantiomerically enriched products.
Asymmetric Catalysis: Developing chiral catalysts that can differentiate between the enantiotopic faces of the thiophene ring or the prochiral center of the acetic acid moiety would be a significant advancement. This could involve chiral transition metal complexes or organocatalysts.
Kinetic Resolution: Enzymatic or chemical kinetic resolution of racemic this compound could provide a scalable route to the individual enantiomers, which could then be used in the synthesis of chiral drugs or materials.
Integration of this compound into Flow Chemistry and Automated Synthesis
Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. researchgate.net The integration of this compound chemistry into these platforms is a significant unaddressed challenge that could accelerate the discovery of new derivatives and their applications.
Future research in this area should focus on:
Flow Synthesis of the Scaffold: Developing a continuous flow process for the synthesis of this compound itself would provide a reliable and scalable source of the starting material.
Automated Library Synthesis: Utilizing automated synthesis platforms to generate libraries of derivatives by systematically varying reagents and reaction conditions. researchgate.netnih.govyoutube.com This high-throughput approach could rapidly identify compounds with desired properties for applications in drug discovery or materials science.
Telescoped Reactions: Designing multi-step reaction sequences in a continuous flow setup, where the product of one reaction is immediately used as the substrate for the next, would streamline the synthesis of complex molecules derived from the parent scaffold.
Advanced Computational Methodologies for Predicting Complex Behaviors of this compound
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and saving time and resources. nih.govmdpi.com Applying advanced computational methodologies to this compound is a crucial step towards understanding its complex behaviors.
Future computational studies could include:
DFT Calculations for Reactivity Prediction: Using Density Functional Theory (DFT) to model reaction pathways, predict the most likely sites of reaction (e.g., for electrophilic or nucleophilic attack), and calculate activation energies for potential transformations. chemrxiv.orgfraunhofer.derroij.com This can help in the rational design of experiments.
Molecular Dynamics Simulations: Simulating the behavior of this compound and its derivatives in different solvent environments or in the presence of biological macromolecules (e.g., proteins) to understand their conformational preferences and potential binding modes.
Machine Learning for Property Prediction: Training machine learning models on data from related compounds to predict the physicochemical and biological properties of new, unsynthesized derivatives of this compound.
Table 2 illustrates the types of data that could be generated from DFT calculations to predict reactivity.
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Predicted Reactivity |
| Thiophene C3 | 0.08 | 0.15 | Susceptible to electrophilic attack |
| Thiophene C5 | 0.12 | 0.05 | Susceptible to nucleophilic attack |
| Carboxyl Carbon | 0.25 | 0.02 | Highly susceptible to nucleophilic attack |
| Sulfonyl Sulfur | 0.03 | 0.30 | Highly susceptible to electrophilic attack |
Synergistic Approaches Combining Synthetic and Theoretical Investigations for this compound
The most rapid and impactful advances in the chemistry of this compound will come from a synergistic approach that tightly integrates synthetic experimentation with theoretical investigations. cbirt.netnih.gov This collaborative effort will create a feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine and validate theoretical models.
Key aspects of a synergistic approach would involve:
Computationally-Guided Reaction Discovery: Using DFT and other computational methods to screen for promising new reactions and catalytic systems before attempting them in the lab.
Mechanistic Elucidation: Combining experimental techniques (e.g., kinetic studies, isotopic labeling) with computational modeling to gain a deep understanding of reaction mechanisms.
Rational Design of Functional Molecules: Using computational tools to design derivatives of this compound with specific desired properties (e.g., binding affinity for a particular protein target) and then synthesizing these molecules to test the predictions.
By addressing these unaddressed challenges and pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a relatively unknown molecule into a valuable scaffold for innovation in various fields of chemistry.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | ClSO₃H, 0°C, 2h | 75–80 | 90% |
| 2 | BrCH₂COOH, Et₃N, RT, 24h | 60–65 | 95% |
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
Q. Table 2: Reference Spectral Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| FTIR | 1098 cm⁻¹ (S=O) | |
| ¹H NMR (DMSO-d6) | δ 3.82 (s, 2H, CH₂) |
Advanced: How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The sulfonyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. This facilitates:
- SN2 reactions with amines or thiols at the acetic acid moiety.
- Hydrolysis resistance under acidic conditions compared to ester analogs.
Experimental Design : - Compare reaction rates with non-sulfonylated analogs using kinetic studies (UV-Vis monitoring at 254 nm) .
- Use DFT calculations to map electron density distribution .
Advanced: What strategies mitigate decomposition during long-term storage?
Methodological Answer:
Decomposition risks include hydrolysis (sulfonyl group) and oxidation (thiophene ring). Mitigation strategies:
- Storage : Argon atmosphere, desiccated at –20°C .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidation .
- Monitoring : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) every 6 months .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- GHS Hazards : Skin irritation (Category 2), eye damage (Category 2A) .
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis; avoid dust formation .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Reported solubility variations arise from pH-dependent ionization of the acetic acid group.
Methodology :
Measure solubility in buffered solutions (pH 2–12) using shake-flask method .
Correlate with pKa (predicted ~3.1 for –COOH group via ChemAxon).
Table 3: Solubility vs. pH
| pH | Solubility (mg/mL) |
|---|---|
| 2 | 1.2 |
| 7 | 45.8 |
| 12 | 120.3 |
Advanced: What mechanistic insights support its potential as an enzyme inhibitor?
Methodological Answer:
The sulfonyl group mimics phosphate moieties in enzyme active sites, enabling competitive inhibition.
Experimental Validation :
- Perform enzyme kinetics (e.g., ectonucleotidases) with varying inhibitor concentrations .
- Use X-ray crystallography to resolve inhibitor-enzyme binding modes .
Basic: How to optimize reaction yields in large-scale syntheses?
Methodological Answer:
- Catalyst : Replace triethylamine with DMAP (4-dimethylaminopyridine) for faster coupling .
- Workflow : Use flow chemistry for sulfonylation to improve heat dissipation .
Advanced: What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
Impurities like sulfonic acid byproducts require:
- LC-MS/MS : Electrospray ionization (negative mode) with MRM transitions .
- Column : HILIC (hydrophilic interaction) for polar impurity separation .
Advanced: How does the compound’s logP value affect its bioavailability in pharmacological studies?
Methodological Answer:
Predicted logP (2.8 via ACD/Labs) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Optimization : Introduce hydrophilic substituents (e.g., –OH) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
